An In-Depth Technical Guide to the Synthesis of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid
Introduction
3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid, also known by its more common synonym, 5-aminosalicylic acid-quinoneimine (5-ASA-QI), is a molecule of significant interest in the fields of pharmacology and drug metabolism.[1] It is the primary oxidation product of 5-aminosalicylic acid (5-ASA, Mesalamine), a cornerstone therapy for inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[2][3] The formation of this quinoneimine intermediate is believed to be intrinsically linked to both the therapeutic and potential adverse effects of 5-ASA.[2]
This guide provides a comprehensive overview of the synthesis of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who require a deeper understanding of this reactive molecule's formation and a practical approach to its laboratory-scale synthesis. Given the inherent reactivity of quinoneimines, this document emphasizes a carefully considered synthesis strategy, detailed mechanistic insights, and crucial handling considerations.
Synthesis Pathway and Mechanistic Insights
The synthesis of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid is achieved through the oxidation of its precursor, 5-aminosalicylic acid. This transformation is a two-electron, two-proton oxidation process.[4] While this oxidation can be initiated by various means, including enzymatic (peroxidases) and electrochemical methods, this guide will focus on a chemical oxidation approach amenable to a standard laboratory setting.[3]
The chosen oxidant is silver(I) oxide (Ag₂O), a mild and effective reagent for the oxidation of p-aminophenols to their corresponding quinoneimines. The reaction proceeds via a mechanism involving the coordination of the silver(I) ions to the phenolic oxygen and the amino group of 5-ASA. This is followed by an intramolecular electron transfer and subsequent proton loss to yield the desired quinoneimine product and silver metal. The use of an anhydrous, aprotic solvent is critical to minimize the hydrolysis of the reactive product.
Below is a diagram illustrating the proposed reaction mechanism:
Caption: Proposed mechanism for the oxidation of 5-ASA to its quinoneimine.
Experimental Protocol
This protocol outlines a plausible method for the synthesis of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid. Caution: This product is a reactive intermediate and should be handled with care in an inert atmosphere.
Materials:
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5-Aminosalicylic acid (5-ASA)
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Silver(I) oxide (Ag₂O), freshly prepared or purchased and stored under inert gas
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Anhydrous acetonitrile (CH₃CN)
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Anhydrous sodium sulfate (Na₂SO₄)
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Argon or Nitrogen gas
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Standard laboratory glassware (Schlenk flask, dropping funnel, etc.)
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Magnetic stirrer
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Filtration apparatus (e.g., cannula or filter funnel)
Procedure:
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Preparation of the Reaction Vessel: A two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven and allowed to cool under a stream of inert gas (Argon or Nitrogen).
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Addition of Reactants: 5-aminosalicylic acid (1.0 eq) is added to the flask, followed by anhydrous acetonitrile to form a suspension.
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Initiation of Reaction: The suspension is stirred, and freshly prepared silver(I) oxide (1.1 eq) is added in one portion. The reaction mixture is protected from light by wrapping the flask in aluminum foil.
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Reaction Monitoring: The reaction is stirred at room temperature and can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
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Work-up: Upon completion, the reaction mixture is filtered through a pad of anhydrous sodium sulfate to remove the silver metal and any remaining silver oxide. The filtration should be performed under an inert atmosphere.
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Isolation of Product: The solvent is removed from the filtrate under reduced pressure at a low temperature to yield the crude product. Due to its reactivity, further purification by chromatography may be challenging and should be performed rapidly with de-gassed solvents on a pre-treated stationary phase if necessary.
The following diagram visualizes the experimental workflow:
Caption: Workflow for the synthesis of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid.
Characterization Data
Due to its reactive nature, the isolation and full characterization of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid is challenging. However, mass spectrometry has been effectively used for its identification.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₃ | [1] |
| Molecular Weight | 151.12 g/mol | [1] |
| Mass Spectrometry (ESI-MS) | m/z 152.034 [M+H]⁺ (calculated for C₇H₆NO₃⁺) | [3] |
| UV-Vis Absorption | Expected to have strong absorption in the visible range, characteristic of quinonoid systems. | Inferred |
Handling and Storage
3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid is a reactive electrophile. It is susceptible to hydrolysis and nucleophilic attack. Therefore, it should be handled under an inert atmosphere (argon or nitrogen) and in anhydrous solvents. For storage, it is recommended to keep the compound as a solid at low temperatures (-20°C or below) under an inert atmosphere and protected from light. Solutions of the compound are generally unstable and should be prepared fresh before use.
References
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Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases. Drug Metabolism and Disposition, 23(2), 246-250. [Link]
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Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 69-76. [Link]
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Oxidation of Mesalamine under Phenoloxidase- or Peroxidase-like Enzyme Catalysis. Molecules, 28(24), 8089. [Link]
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Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1363-1368. [Link]
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Construction of a ratio fluorescence assay of 5-aminosalicylic acid based on its aggregation induced emission with blue emitting N/P-codoped carbon dots. RSC Advances, 11(13), 7431-7437. [Link]
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Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences, 77(9), 781-784. [Link]
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Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Journal of Hazardous Materials, 387, 122000. [Link]
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Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Iranian Journal of Basic Medical Sciences, 21(11), 1123-1130. [Link]
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Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. Chemical Research in Toxicology, 33(4), 861-881. [Link]
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Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. The Journal of Biological Chemistry, 256(2), 462-465. [Link]
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Radical-derived oxidation products of 5-aminosalicylic acid and N-acetyl-5-aminosalicylic acid. Journal of Chromatography B: Biomedical Sciences and Applications, 696(1), 93-100. [Link]
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Electroanalytical Overview: The Sensing of Mesalamine (5-Aminosalicylic Acid). ACS Measurement Science Au, 2(4), 282-297. [Link]
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Release Rate Studies of 5-Aminosalacylic Acid Coated with Atomic Layer-Deposited Al2O3 and ZnO in an Acidic Environment. ACS Applied Bio Materials, 6(1), 93-103. [Link]
Sources
- 1. 5-Aminosalicylic acid(89-57-6) MS [m.chemicalbook.com]
- 2. Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
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